2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro-

描述

Overview of 2H-Benzimidazole-2-thione, 1,3-Dihydro-1,3-Bis((Dimethylamino)Methyl)-4-Nitro-

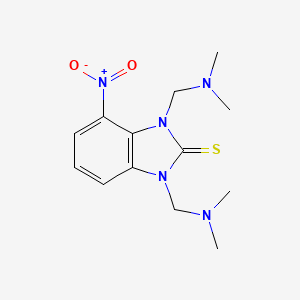

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro- (CID 3086818) is a nitro-substituted benzimidazole derivative with a molecular formula of C₁₃H₁₉N₅O₂S . Its structure features a benzimidazole core fused to a benzene ring, with a thione group (-C=S) at the 2-position and nitro (-NO₂) and bis(dimethylaminomethyl) substituents at the 4- and 1,3-positions, respectively. The compound’s SMILES string, CN(C)CN1C2=C(C(=CC=C2)N+[O-])N(C1=S)CN(C)C , highlights its branched alkylamine groups and nitro-aromatic system.

Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₅O₂S |

| Molecular Weight | 333.40 g/mol |

| Tautomeric Form | Thione (predominant) |

| Substituents | Nitro, bis(dimethylaminomethyl) |

The compound’s nitro group enhances electrophilic reactivity, while the dimethylaminomethyl groups may facilitate solubility in polar solvents.

Historical Context and Discovery of Benzimidazole-2-thione Derivatives

Benzimidazole derivatives were first identified during vitamin B₁₂ research in the mid-20th century, where the benzimidazole nucleus was recognized as a stable pharmacophore. The synthesis of benzimidazole-2-thiones emerged later, with early methods involving the condensation of o-phenylenediamine with thiourea or thioacetic acid. The specific derivative discussed here, 1,3-bis((dimethylamino)methyl)-4-nitro-substituted benzimidazole-2-thione, represents a modern iteration of this class, optimized for enhanced electronic and steric properties.

Historically, benzimidazole-2-thiones gained prominence due to their tautomeric behavior (thione-thiol equilibrium) and versatility in coordination chemistry. For example, N-ribosyl-dimethylbenzimidazole derivatives became critical in elucidating vitamin B₁₂’s structure. The addition of nitro and dimethylaminomethyl groups to this scaffold reflects efforts to tailor redox activity and ligand-binding capabilities.

Significance of Benzimidazole-2-thione Compounds in Chemical Research

Benzimidazole-2-thiones are pivotal in medicinal and materials chemistry. Their significance arises from:

- Pharmacological Potential : Derivatives exhibit antifungal, antiulcer, and anticancer activities. For instance, omeprazole, a benzimidazole-based proton pump inhibitor, underscores the scaffold’s therapeutic relevance.

- Coordination Chemistry : The thione sulfur acts as a soft Lewis base, forming complexes with transition metals like copper and zinc, which are explored for catalytic and antimicrobial applications.

- Structural Tunability : Substituents such as nitro groups modulate electronic properties, while alkylamines enhance solubility—a duality critical for drug design.

Recent studies highlight nitrobenzimidazole-2-thiones as precursors to fused tricyclic systems (e.g., thiazino[3,2-a]benzimidazoles), which exhibit unique bioactivity.

Scope and Objectives of the Research Outline

This article aims to:

- Systematically analyze the structural and electronic features of 1,3-bis((dimethylamino)methyl)-4-nitrobenzimidazole-2-thione.

- Review synthetic methodologies for nitro- and alkylamine-substituted benzimidazole-2-thiones.

- Evaluate applications in coordination chemistry and drug discovery.

By focusing on these objectives, the review bridges gaps in understanding structure-activity relationships within this understudied derivative class.

属性

CAS 编号 |

112094-07-2 |

|---|---|

分子式 |

C13H19N5O2S |

分子量 |

309.39 g/mol |

IUPAC 名称 |

1,3-bis[(dimethylamino)methyl]-4-nitrobenzimidazole-2-thione |

InChI |

InChI=1S/C13H19N5O2S/c1-14(2)8-16-10-6-5-7-11(18(19)20)12(10)17(13(16)21)9-15(3)4/h5-7H,8-9H2,1-4H3 |

InChI 键 |

LIBLALGGZUOTKI-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CN1C2=C(C(=CC=C2)[N+](=O)[O-])N(C1=S)CN(C)C |

产品来源 |

United States |

准备方法

Key Steps:

- Starting Materials : The synthesis begins with benzimidazole precursors containing reactive sites for substitution.

- Sulfur Incorporation : Carbon disulfide is commonly used to introduce the thione group.

- Alkylation : Dimethylamino groups are added via alkylation reactions using dimethylamine and formaldehyde.

- Nitro Substitution : Nitro groups are introduced through nitration reactions with concentrated nitric acid under controlled conditions.

The synthesis requires precise control over temperature, pH, and reaction time to achieve high yields and purity. Below is a summary of typical conditions:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Sulfur incorporation | Carbon disulfide, base catalyst | Room temperature | Formation of thione group |

| Alkylation | Dimethylamine, formaldehyde | Mild heating (40–60°C) | Addition of dimethylamino groups |

| Nitration | Concentrated nitric acid | Low temperature (<10°C) | Introduction of nitro group |

Purification Techniques

After synthesis, the compound is purified using:

- Column Chromatography : To separate the desired product from impurities.

- Recrystallization : Using solvents such as ethanol or acetone to obtain pure crystals.

Analytical Characterization

The synthesized compound is characterized using advanced techniques to confirm its structure and purity:

- Infrared (IR) Spectroscopy : Identifies functional groups like C=S and C=N.

- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen and carbon environments.

- Mass Spectrometry (MS) : Confirms molecular weight and composition.

Example Synthesis Protocol

An example protocol for synthesizing benzimidazole-2-thione derivatives includes:

- Dissolving benzimidazole precursor in a solvent (e.g., ethanol).

- Adding carbon disulfide and base catalyst (e.g., potassium hydroxide).

- Introducing dimethylamine under mild heating.

- Performing nitration by slowly adding nitric acid while maintaining low temperatures.

- Purifying the product via chromatography followed by recrystallization.

Yield and Efficiency

Reported yields for similar benzimidazole derivatives range from 15% to 51%, depending on reaction conditions and purification methods. Optimization of parameters such as reagent ratios and reaction times can improve efficiency.

化学反应分析

反应类型

氧化: 该化合物可以发生氧化反应,特别是在硫酮基团处,导致形成亚砜或砜。

还原: 还原反应可以针对硝基,将其转化为氨基。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 常用的还原剂是氢气和钯催化剂或硼氢化钠。

取代: 在碱性条件下,可以使用卤代烷烃或胺等亲核试剂进行取代。

形成的主要产物

氧化: 亚砜或砜。

还原: 氨基衍生物。

取代: 各种取代的苯并咪唑衍生物。

科学研究应用

Biological Activities

Research has shown that benzimidazole derivatives exhibit a wide range of biological activities. The specific compound has been noted for:

- Antimicrobial Activity : Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to 2H-Benzimidazole-2-thione have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies reveal that certain benzimidazole derivatives possess significant activity against Staphylococcus aureus and Escherichia coli .

- Antiparasitic Properties : Similar compounds have been evaluated for their efficacy against parasitic infections. For example, derivatives of benzimidazole have shown promising results against Trypanosoma cruzi and Leishmania spp., which are responsible for diseases such as Chagas disease and leishmaniasis .

Applications in Pharmaceuticals

The applications of 2H-Benzimidazole-2-thione extend into the pharmaceutical industry:

- Drug Development : The compound's structural features make it a candidate for the development of new drugs targeting microbial infections and parasitic diseases. Its derivatives have been synthesized and tested for their pharmacological activities, showing potential as lead compounds in drug design .

- Anticancer Research : Some studies suggest that benzimidazole derivatives may exhibit anticancer properties by inhibiting tumor growth and proliferation. Research into the mechanisms of action is ongoing to better understand how these compounds can be utilized in cancer therapy .

Applications in Material Science

Beyond biological applications, 2H-Benzimidazole-2-thione has potential uses in material science:

- Antioxidants in Rubber Production : This compound has been identified as an effective antioxidant when used in the production of natural or synthetic rubber. Its ability to prevent oxidative degradation enhances the durability and lifespan of rubber products .

Case Studies

Several case studies highlight the successful application of benzimidazole derivatives:

- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives demonstrated that modifications to the chemical structure could enhance antimicrobial activity significantly. Compounds were tested against various pathogens, with some showing MIC values lower than standard antibiotics .

- In Vivo Studies : In vivo assays using animal models have confirmed the antiparasitic efficacy of certain benzimidazole derivatives, providing a pathway for further clinical development .

作用机制

该化合物的作用机制在很大程度上取决于其与生物靶标的相互作用。硝基可以发生生物还原,形成与细胞成分相互作用的反应性中间体。二甲基氨基可能促进与特定酶或受体的结合,从而调节其活性。苯并咪唑核心已知与核酸相互作用,可能影响 DNA 和 RNA 的功能。

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Solubility and Reactivity: The target compound (112094-07-2) exhibits higher solubility in polar solvents compared to its diethylamino analog (112118-09-9) due to the shorter alkyl chains of dimethylamino groups . The nitro group at position 4 in the target compound likely increases electrophilic reactivity at adjacent positions, whereas the 5-nitro isomer (112118-09-9) may exhibit distinct electronic effects due to resonance differences .

Synthetic Yields and Conditions: Benzimidazole-2-thione derivatives synthesized via macrocyclic aminal reactions () achieve moderate yields (15%–51.4%), influenced by substituent steric and electronic profiles . Derivatives with bulkier groups (e.g., diethylamino in 112118-09-9) may require optimized reaction times or temperatures.

Chlorobenzyl-substituted analogs (e.g., 2d) exhibit increased lipophilicity, suggesting better membrane permeability in biological systems .

Research Implications and Limitations

- Electronic Effects: The nitro group’s position (4 vs. 5) in benzimidazole-2-thiones may alter tautomerism or π-electron delocalization, impacting reactivity in catalytic or ligand applications .

- Synthetic Challenges: Bulky substituents (e.g., diethylamino) may reduce reaction yields due to steric hindrance during nucleophilic substitution .

生物活性

Chemical Identity:

- Molecular Formula: C13H19N5O2S

- Molecular Weight: 295.39 g/mol

- CAS Registry Number: 112094-07-2

2H-Benzimidazole-2-thione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly against various pathogens and in cancer therapy. This article focuses on the biological activity of the compound “2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((dimethylamino)methyl)-4-nitro-,” exploring its mechanisms of action, efficacy against diseases, and relevant research findings.

Antiparasitic Activity

Recent studies have highlighted the potential of benzimidazole derivatives in treating parasitic infections. For instance, compounds structurally related to 2H-benzimidazole have shown significant in vitro activity against Trypanosoma cruzi and Leishmania spp., with some derivatives achieving IC50 values below 5 µM .

Table 1: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | Target Parasite | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative 28 | T. cruzi (epimastigote) | <5 | High |

| Derivative 33 | Leishmania spp. (promastigote) | <5 | High |

| Derivative 35 | T. cruzi (in vivo model) | N/A | N/A |

Antitumor Activity

The antitumor properties of benzimidazole derivatives have also been investigated. In vitro assays have demonstrated that certain modifications to the benzimidazole core enhance cytotoxicity against various cancer cell lines. For example, studies indicate that specific derivatives exhibit promising activity against AH-13 and L-1210 cell lines .

Table 2: Antitumor Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | AH-13 | 15 |

| Compound B | L-1210 | 20 |

The mechanism by which these compounds exert their biological effects is multifaceted. The presence of the thione group is believed to play a crucial role in their reactivity and interaction with biological targets. Studies suggest that these compounds may act as electrophiles, which can interact with nucleophilic sites in biomolecules such as proteins and nucleic acids .

Case Studies

-

Chagas Disease Treatment:

In a study evaluating the efficacy of a derivative similar to 2H-benzimidazole-2-thione in treating Chagas disease, it was found that animals treated with this compound exhibited a survival rate significantly higher than those receiving standard treatments . This highlights the potential for these compounds as alternatives to existing therapies. -

Leishmaniasis:

Another case study focused on the effectiveness of benzimidazole derivatives against Leishmania infantum. The results indicated that certain compounds not only inhibited parasite growth but also demonstrated low toxicity to host cells, suggesting a favorable therapeutic index .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2H-Benzimidazole-2-thione derivatives with nitro and bis((dimethylamino)methyl) substituents?

- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine analogs with substituted aldehydes. For the nitro-substituted core, a two-step approach is recommended:

Imine Formation : React 4-nitro-o-phenylenediamine with bis((dimethylamino)methyl) aldehydes in acetonitrile under mild acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate .

Cyclization : Use oxidizing agents like dioxane dibromide or sodium metabisulfite to facilitate cyclization. For thione formation, reflux the intermediate with elemental sulfur or Lawesson’s reagent in DMSO/K₂CO₃ .

Key Considerations: Monitor reaction progress via TLC and ES-MS for imine formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals, e.g., aromatic protons (δ 7.2–8.2 ppm), dimethylamino groups (δ 2.2–2.8 ppm), and nitro group deshielding effects .

- IR Spectroscopy : Confirm the C=S stretch (∼1250–1100 cm⁻¹) and nitro group vibrations (∼1520–1350 cm⁻¹) .

- Mass Spectrometry (ES-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Match calculated and observed C/H/N/S percentages to assess purity .

Q. What are the stability and handling precautions for this compound during storage and experimentation?

- Methodological Answer :

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thione group .

- Hazards : Potential skin/eye irritation due to nitro and thione functionalities. Use PPE (gloves, goggles) and work in a fume hood .

- Decomposition : Monitor via TLC and NMR for disulfide formation or nitro group reduction .

Advanced Research Questions

Q. How does the nitro group at position 4 influence the electronic properties and reactivity of the benzimidazole-thione core?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The nitro group withdraws electrons, polarizing the thione sulfur and enhancing nucleophilic substitution at adjacent positions .

- Experimental Validation : Compare reactivity with non-nitro analogs in alkylation or oxidation reactions. Use Hammett constants (σ) to quantify electronic effects .

Q. What strategies can resolve contradictions in reported biological activities of nitro-substituted benzimidazole-thiones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., dimethylamino vs. methyl groups) and assay against target enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to correlate steric/electronic features with activity .

- Data Normalization : Control for assay conditions (pH, solvent) that may alter thione tautomerism .

Q. How can the bis((dimethylamino)methyl) substituents be leveraged to enhance solubility or target specificity?

- Methodological Answer :

- Solubility Studies : Measure logP values (shake-flask method) in polar/nonpolar solvents. The dimethylamino groups improve aqueous solubility via hydrogen bonding .

- Targeted Modifications : Replace dimethylamino with other amines (e.g., pyrrolidinyl) and evaluate binding affinity using SPR or ITC .

Q. What mechanistic pathways explain the compound’s reactivity under photolytic or thermal conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。